3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide
Overview
Description
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.35 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s molecular weight (30735 g/mol) suggests that it could potentially be absorbed and distributed in the body . The presence of a methoxy group and a carboxamide group could also influence its metabolism and excretion.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in water and its volatility can affect its mobility in the environment . Specific details about how environmental factors influence the action of “3-hydroxy-n-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide” are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-methoxy-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide: Similar structure but lacks the methoxy group.
3-hydroxy-N-(2-chlorophenyl)naphthalene-2-carboxamide: Contains a chlorine atom instead of a methoxy group.
3-hydroxy-N-(2-ethylphenyl)naphthalene-2-carboxamide: Features an ethyl group instead of a methoxy group.
Uniqueness
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-7-8-18(23-2)16(9-12)20-19(22)15-10-13-5-3-4-6-14(13)11-17(15)21/h3-11,21H,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHFQSZZDKJKQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362498 | |
Record name | 3-Hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54079-43-5 | |
Record name | 3-Hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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